molecular formula C21H28O6 B582663 2-Hydroxyaldosterone CAS No. 147199-27-7

2-Hydroxyaldosterone

Cat. No.: B582663
CAS No.: 147199-27-7
M. Wt: 376.449
InChI Key: UVXSDSSIBFAFKG-PETGSSQLSA-N
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Description

However, 2-Hydroxyesterone (CAS 362-06-1), a hydroxylated derivative of estrone, is documented in . This compound shares structural features with aldosterone, a mineralocorticoid hormone involved in electrolyte balance. Its hydroxyl group at the 2-position may influence receptor binding and metabolic pathways, though specific biological data for 2-Hydroxyaldosterone are absent in the provided materials. For this analysis, we assume a focus on structurally related steroid derivatives, such as 2-Hydroxyesterone and its analogs, to infer comparative properties.

Properties

CAS No.

147199-27-7

Molecular Formula

C21H28O6

Molecular Weight

376.449

InChI

InChI=1S/C21H28O6/c1-20-7-15(24)14(23)6-10(20)2-3-11-12-4-5-13(16(25)9-22)21(12)8-17(18(11)20)27-19(21)26/h6,11-13,15,17-19,22,24,26H,2-5,7-9H2,1H3/t11-,12-,13+,15+,17+,18+,19?,20-,21-/m0/s1

InChI Key

UVXSDSSIBFAFKG-PETGSSQLSA-N

SMILES

CC12CC(C(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O

Synonyms

2-hydroxyaldosterone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Structurally similar steroid derivatives often exhibit divergent biological activities due to variations in functional groups, stereochemistry, and metabolic stability . Below, we compare 2-Hydroxyesterone with two related compounds: 4-Methoxyestrone and Estrone , using data from and broader pharmacological principles.

Compound 2-Hydroxyesterone 4-Methoxyestrone Estrone
CAS No. 362-06-1 585-62-33-7 53-16-7
Molecular Formula C₁₈H₂₂O₃ C₁₉H₂₄O₃ C₁₈H₂₂O₂
Molecular Weight 286.37 g/mol 300.39 g/mol 270.37 g/mol
Substituent 2-hydroxyl group 4-methoxy group 3-hydroxyl, 17-keto group
Purity (HPLC) ≥95% ≥95% N/A
Biological Role Estrogen metabolite Synthetic estrogen analog Primary estrogen hormone

Key Observations :

Substituent Effects : The 2-hydroxyl group in 2-Hydroxyesterone may enhance solubility and metabolic clearance compared to the 4-methoxy group in 4-Methoxyestrone, which likely increases lipophilicity and prolongs half-life .

Receptor Binding : Estrone’s 3-hydroxyl group is critical for binding to estrogen receptors (ERα/ERβ), whereas 2-Hydroxyesterone’s hydroxylation at the 2-position may redirect its activity toward alternative pathways, such as catechol estrogen formation .

Synthetic vs. Endogenous: 4-Methoxyestrone, a synthetic derivative, is designed to resist enzymatic degradation, contrasting with endogenous 2-Hydroxyesterone, which is rapidly conjugated and excreted .

Research Findings on Structural Analogs
  • Activity Discrepancies : highlights that even with high structural similarity (Tanimoto coefficient ≥0.85), only 30% of analogs share biological activity. For example, 2-Hydroxyesterone and 4-Methoxyestrone differ in their estrogenic potency due to substituent positioning, despite sharing a core steroid structure .
  • Pharmacokinetic Variability : Methoxy groups (e.g., in 4-Methoxyestrone) reduce hepatic metabolism, increasing bioavailability compared to hydroxylated analogs like 2-Hydroxyesterone .

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